REACTION_SMILES
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[C:9](=[O:10])([c:11]1[cH:12][cH:13][cH:14][cH:15][cH:16]1)[N:17]=[C:18]=[S:19].[CH3:1][c:2]1[c:3]([CH2:7][NH2:8])[n:4][o:5][n:6]1.[CH3:21][OH:22].[NH3:20]>>[CH3:1][c:2]1[c:3]([CH2:7][NH:8][C:18]([NH2:17])=[S:19])[n:4][o:5][n:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(N=C=S)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nonc1CN
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Type
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product
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Smiles
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Cc1nonc1CNC(N)=S
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |